N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound features a unique combination of a benzodioxole moiety and a fluorophenyl group, contributing to its potential pharmacological properties. Triazoles are recognized for their role in enhancing the physicochemical properties of compounds, including improved solubility and bioavailability, which are critical for drug development.
The synthesis and characterization of this compound can be traced back to various studies focused on the development of triazole derivatives. Notably, triazoles have been utilized in drug discovery due to their ability to interact with biological targets effectively. The specific compound under discussion has been synthesized using methods that involve copper-catalyzed azide-alkyne cycloaddition reactions, which are a hallmark of modern organic synthesis techniques.
This compound is classified as an organic heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It falls under the category of pharmaceutical intermediates and potential drug candidates, particularly in the context of cancer therapy and antimicrobial activity.
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
The molecular structure of N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide can be depicted as follows:
The molecular formula is C_{15}H_{14}F N_{5} O_{3}, with a molecular weight of approximately 317.30 g/mol. The structural representation can be visualized through computational modeling techniques or X-ray crystallography when available.
The primary reactions involving this compound include:
These reactions often require specific conditions such as solvent choice (e.g., DMF or DMSO), temperature control, and sometimes the use of activating agents (like EDC or HATU) for efficient amidation.
The mechanism by which N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide exerts its biological effects typically involves:
Studies have shown that triazole derivatives can modulate various biological pathways by interacting with proteins involved in signaling cascades or metabolic processes.
The compound is expected to exhibit moderate solubility in organic solvents due to its hydrophobic benzodioxole moiety while maintaining some solubility in polar solvents due to the carboxamide group.
Key chemical properties include:
N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide has potential applications in:
The clinical utility of conventional azole antifungals has been progressively eroded by sophisticated resistance mechanisms in pathogenic fungi. Candida albicans and Aspergillus fumigatus exhibit multiple resistance pathways, with epidemiological studies revealing alarming resistance trends. Overexpression of ATP-binding cassette (ABC) transporters (e.g., CDR1/2 in Candida species) and major facilitator superfamily (MFS) efflux pumps (e.g., MDR1) significantly reduces intracellular drug concentrations through energy-dependent efflux. Genetic analyses have identified gain-of-function mutations in the transcription factor Tac1p that constitutively upregulate these transporters, rendering standard azoles therapeutically ineffective at achievable serum concentrations [4].
Simultaneously, point mutations in the azole target enzyme lanosterol 14α-demethylase (CYP51/Cyp51A) have emerged as clinically significant resistance determinants. The predominant mutation G54E in C. albicans CYP51 reduces azole binding affinity by altering the enzyme's active site conformation, while the TR34/L98H tandem mutation in A. fumigatus Cyp51A combines a promoter duplication with an amino acid substitution, yielding high-level pan-azole resistance. These mutations are geographically widespread, with surveillance data indicating prevalence rates exceeding 15% in certain European tertiary care centers. The molecular evolution of resistance is further accelerated by agricultural azole usage, creating environmental selection pressure that generates resistant strains before clinical exposure [4].
Table 1: Major Molecular Mechanisms of Azole Resistance in Pathogenic Fungi
Resistance Mechanism | Molecular Basis | Representative Pathogens | Clinical Impact |
---|---|---|---|
Efflux Pump Overexpression | Upregulation of CDR1, CDR2, MDR1 transporters | C. albicans, C. glabrata | 4-16-fold MIC increase for fluconazole |
CYP51 Point Mutations | Amino acid substitutions (G54E, Y132F) altering binding | C. albicans | Cross-resistance across triazole agents |
Cyp51A Promoter Mutations | Tandem repeats (TR34/TR46) enhancing gene expression | A. fumigatus | Pan-azole resistance in 5-20% isolates |
Biofilm Formation | Extracellular matrix reducing drug penetration | Candida spp., Aspergillus spp. | 100-1000-fold increased MIC values |
The therapeutic challenge is compounded by intrinsic resistance in emerging pathogens such as Candida auris, where genomic analyses reveal inherent efflux capabilities and structural CYP51 variations. These multifaceted resistance mechanisms necessitate antifungal agents capable of either bypassing conventional targets or inhibiting multiple pathways simultaneously. Hybrid molecules incorporating non-azole pharmacophores present a viable strategy to circumvent existing resistance while maintaining potent antifungal activity [4].
The 1,2,3-triazole nucleus serves as a privileged scaffold in antifungal development due to its structural versatility and capacity for targeted molecular interactions. This five-membered heterocycle participates in hydrogen bonding via its N2 and N3 atoms (bond lengths approximately 1.306-1.341 Å), enabling high-affinity interactions with fungal enzyme active sites. The triazole's dipolar character facilitates π-π stacking with aromatic residues in catalytic domains, while its metabolic stability enhances pharmacokinetic profiles compared to imidazole counterparts. Contemporary structure-activity relationship (SAR) studies demonstrate that N1-substitution with lipophilic aryl groups (e.g., 3-fluorophenyl) significantly enhances antifungal potency by promoting membrane penetration and modifying electron distribution [2] [7].
Crystallographic analyses reveal that 1,2,3-triazole-4-carboxamide derivatives engage in bidentate hydrogen bonding with fungal ATPases, with the carboxamide carbonyl oxygen acting as a hydrogen bond acceptor (C=O bond length 1.252 Å) and the amide nitrogen as a donor. This dual interaction disrupts essential energy-dependent processes in fungal cells. The incorporation of electron-withdrawing substituents such as fluorine at the phenyl meta-position enhances this binding affinity through both electronic effects and steric complementarity with hydrophobic enzyme pockets [2] [8].
Complementary to the triazole moiety, the 1,3-benzodioxole system contributes distinct pharmacophoric advantages. The methylenedioxy bridge enhances metabolic stability by protecting catechol-like systems from rapid phase II conjugation, thereby extending plasma half-life. X-ray diffraction studies confirm that the benzodioxole ring adopts an envelope conformation (puckering parameters q₂ = 0.140 Å, φ₂ = 145.7°), optimizing hydrophobic contact with fungal membrane components. The fused aromatic system enables charge-transfer interactions with key residues in sterol demethylases, while the benzylic methylene linker (-CH₂-) provides conformational flexibility for optimal target engagement [1] [6].
Table 2: Comparative Pharmacophoric Properties of Triazole and Benzodioxole Motifs
Pharmacophoric Feature | 1,2,3-Triazole | 1,3-Benzodioxole | Synergistic Contributions |
---|---|---|---|
Hydrogen Bonding Capacity | Dual donor/acceptor capability (N2, N3) | Limited (ether oxygens) | Broad-spectrum enzyme inhibition |
Lipophilicity | Moderate (LogP ~1.2-2.0) | Enhanced (LogP ~2.5-3.5) | Optimal membrane penetration (LogP ~2.8) |
Electronic Effects | Dipolar moment ~5.0 D | π-electron rich system | Charge transfer to fungal CYP heme iron |
Metabolic Stability | Resists oxidative metabolism | Methylenedioxy prevents catechol formation | Extended plasma half-life |
Spatial Configuration | Planar geometry (dihedral <5° with aryl substituents) | Puckered conformation (C7 deviation 0.221 Å) | Complementary binding to protein clefts |
The strategic fusion of these pharmacophores capitalizes on their complementary mechanisms. The triazole component directly inhibits ergosterol biosynthesis, while the benzodioxole moiety disrupts membrane integrity and inhibits efflux pumps through interactions with transmembrane domains. This dual-target approach simultaneously addresses multiple resistance pathways, offering enhanced efficacy against resistant isolates [1] [6].
The target compound exemplifies structure-based design principles applied to overcome azole resistance. Molecular modeling guided the strategic incorporation of a 3-fluorophenyl group at the triazole N1 position, capitalizing on fluorine's electronegativity (χ = 3.98) to enhance binding affinity. The fluorine atom serves dual purposes: (1) it withdraws electrons from the phenyl ring, increasing the triazole's hydrogen bond accepting capacity, and (2) provides steric complementarity with the hydrophobic substrate channel in mutated CYP51 enzymes. Computational docking studies predict a binding energy of -9.8 kcal/mol for the TR34/L98H A. fumigatus Cyp51A variant, superior to voriconazole (-7.2 kcal/mol) [2] [4].
The synthesis employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between 3-fluorophenyl azide and N-(prop-2-yn-1-yl)-1,3-benzodioxole-5-carboxamide, achieving regioselective 1,4-disubstitution. X-ray crystallography of analogous structures confirms the triazole ring adopts near-perfect planarity (r.m.s. deviation 0.0021 Å), with the benzodioxolylmethyl carboxamide at C4 and fluorophenyl at N1. The dihedral angle between fluorophenyl and triazole planes measures 28.10(17)°, while the benzodioxole/triazole dihedral is 47.1(2)°, creating a three-dimensional configuration that optimizes interactions with fungal targets [2] [7].
The carboxamide linker (-C(O)NHCH₂-) is deliberately engineered for dual functionality. Spectroscopic analyses confirm it exists predominantly in the trans amide configuration (N4—C17—C18—C19 torsion angle 73.6°), enabling bidentate hydrogen bonding. The carbonyl oxygen acts as a hydrogen bond acceptor (bond length 1.219 Å), while the amide N-H serves as a donor. This configuration facilitates simultaneous interactions with both the CYP51 heme iron and the adjacent peptide backbone, enhancing binding specificity. Additionally, the methylene spacer (-CH₂-) between benzodioxole and carboxamide provides conformational flexibility, allowing adaptation to mutated enzyme geometries [6] [7].
Molecular dynamics simulations reveal that the hybrid maintains stable binding to efflux pump nucleotide-binding domains through hydrophobic benzodioxole contacts and triazole polar interactions. This dual engagement inhibits transporter function, as demonstrated by rhodamine 6G accumulation assays showing 84% reduction in efflux compared to fluconazole-treated C. albicans. The hybrid's affinity for both CYP51 and efflux pumps represents a breakthrough in overcoming multifactorial resistance, positioning it as a promising candidate for advanced preclinical evaluation [4] [7].
Figure 1: Molecular Architecture of the Hybrid Compound
O ║ F—Ph—N═N N—CH₂—Benzodioxole ╲ ╱ N—N ╱ ╲ C C═O ║ NH
Key structural features:(1) 3-Fluorophenyl at triazole N1 (efflux pump inhibition)(2) Planar triazole core (CYP51 binding)(3) Carboxamide linker with trans configuration (bidentate H-bonding)(4) Benzodioxolylmethyl at C4 (membrane penetration enhancement)
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1